6-Mercaptopyridine-3,4-dicarboxylic acid

Coordination chemistry Ligand design Metal‑organic frameworks

6-Mercaptopyridine-3,4-dicarboxylic acid is a sulphur‑containing heterocyclic building block that belongs to the mercaptopyridine carboxylic acid family. The molecule presents a pyridine ring substituted with a thiol (–SH) group at the 6‑position and two carboxylic acid (–COOH) groups at the 3‑ and 4‑positions.

Molecular Formula C7H5NO4S
Molecular Weight 199.19 g/mol
CAS No. 219652-62-7
Cat. No. B1598144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptopyridine-3,4-dicarboxylic acid
CAS219652-62-7
Molecular FormulaC7H5NO4S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=S)C(=O)O)C(=O)O
InChIInChI=1S/C7H5NO4S/c9-6(10)3-1-5(13)8-2-4(3)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12)
InChIKeyRFEGTCJZTPPQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptopyridine-3,4-dicarboxylic Acid (CAS 219652‑62‑7) – Key Physicochemical Identity for Procurement Screening


6-Mercaptopyridine-3,4-dicarboxylic acid is a sulphur‑containing heterocyclic building block that belongs to the mercaptopyridine carboxylic acid family. The molecule presents a pyridine ring substituted with a thiol (–SH) group at the 6‑position and two carboxylic acid (–COOH) groups at the 3‑ and 4‑positions . In solution it exists predominantly as the thioxo tautomer (6‑sulfanylidene‑1,6‑dihydro‑3,4‑pyridinedicarboxylic acid), which influences its proton‑transfer behaviour and metal‑binding properties . Its calculated physicochemical parameters – a boiling point of 283.7 ± 50.0 °C, a density of 1.73 ± 0.1 g cm⁻³ and a log P of 0.77 – define the compound’s handling and purification window .

Why 6‑Mercaptopyridine‑3,4‑dicarboxylic Acid Cannot Be Replaced by In‑Class Pyridine Carboxylic Acids


Simple pyridine‑dicarboxylic acids (e.g., pyridine‑3,4‑dicarboxylic acid) and mercaptonicotinic acids (e.g., 6‑mercaptonicotinic acid) each supply only a subset of the donor atoms that 6‑mercaptopyridine‑3,4‑dicarboxylic acid simultaneously provides. The latter combines a thiolate sulfur, a pyridine nitrogen, and two carboxylate oxygen donors in a single compact scaffold . This collection enables tridentate or tetradentate chelation modes that are inaccessible to either the non‑thiolated dicarboxylates or the monocarboxyl‑thiol analogs, leading to distinct coordination architectures – including polymetallic thiolate nodes and mixed thiolate/carboxylate‑bridged chains – that directly determine catalytic and adsorptive performance [1]. Selecting a generic pyridine‑carboxylic acid therefore risks losing the specific metal‑binding geometry and redox‑active character that underpin the target compound’s utility.

6‑Mercaptopyridine‑3,4‑dicarboxylic Acid – Quantitative Differentiation from Closest Analogs


Tridentate Donor‑Set Expansion vs. Pyridine‑3,4‑dicarboxylic Acid

In contrast to pyridine‑3,4‑dicarboxylic acid (cinchomeronic acid), which offers only two carboxylate oxygen donors and a pyridine nitrogen (three potential binding sites), 6‑mercaptopyridine‑3,4‑dicarboxylic acid adds a thiolate sulfur donor, expanding the possible coordination modes to at least four distinct binding sites . This structural enlargement enables the formation of polymetallic thiolate‑bridged clusters and mixed thiolate/carboxylate‑bridged chain motifs that cannot be replicated by the non‑thiolated analog [1].

Coordination chemistry Ligand design Metal‑organic frameworks

Predicted Lipophilicity Advantage vs. Pyridine‑3,4‑dicarboxylic Acid

The calculated log P of 6‑mercaptopyridine‑3,4‑dicarboxylic acid is 0.77 , whereas pyridine‑3,4‑dicarboxylic acid shows a predicted log P of approximately −0.5 . This >1.2 log‑unit increase reflects the sulphur‑induced gain in hydrophobicity, which can be leveraged for improved membrane permeability or solvent extraction efficiency.

Drug design Transport property Bioavailability prediction

Boiling Point and Density Window Differentiates from 6‑Mercaptonicotinic Acid

The predicted boiling point of 6‑mercaptopyridine‑3,4‑dicarboxylic acid is 283.7 ± 50.0 °C at 760 mmHg , significantly lower than the melting point (260–262 °C) of the monocarboxylic analog 6‑mercaptonicotinic acid. Although the phase‑transition metrics differ, the lower boiling point suggests easier distillative purification of the dicarboxylic derivative under reduced pressure, while its higher density (1.73 g cm⁻³ vs. ~1.44 g cm⁻³ for the monocarboxylic analog) facilitates centrifugal separation processes.

Purification Handling Process chemistry

Thiolate‑Bridged Cluster Propensity Established in Mercaptonicotinate Systems

While 6‑mercaptopyridine‑3,4‑dicarboxylic acid itself lacks a dedicated stability‑constant study, the closely related 6‑mercaptonicotinic acid forms thiolate‑bridged networks with Ni²⁺ and Co²⁺ that feature polymetallic thiolate nodes [1]. The dicarboxylic derivative, with an extra carboxylate arm, is expected to reinforce the cluster connectivity, potentially increasing the nuclearity from the reported Ni₄/Co₄ motifs. The binding constant (log K) for the Ni²⁺‑mercaptonicotinate system is approximately 5.2 [2], providing a baseline for the thiolate‑carboxylate hybrid ligand class.

Metal‑organic clusters Magnetism Catalysis

Application Scenarios Where 6‑Mercaptopyridine‑3,4‑dicarboxylic Acid Provides a Verifiable Advantage


Construction of High‑Nuclearity Metal‑Organic Clusters for Magnetic Cooling

The presence of both thiolate and carboxylate donors allows 6‑mercaptopyridine‑3,4‑dicarboxylic acid to simultaneously bridge and chelate 3d metal ions, forming polymetallic nodes with high spin‑ground states. In magnetocaloric research, such clusters outperform those built from monofunctional pyridine‑carboxylates because the additional sulfur bridges enhance isotropic exchange interactions [1].

Ligand‑Assisted Heterogeneous Catalysis Requiring Soft Lewis‑Base Sites

The thiol sulfur acts as a soft Lewis base, enabling preferential binding to late transition metals (Pd, Pt, Au). When the ligand is anchored on a solid support, the dual carboxyl groups ensure robust grafting while the exposed sulfur site activates substrates in Suzuki‑Miyaura coupling reactions. This selectivity is lost when using pyridine‑3,4‑dicarboxylic acid, which lacks the soft donor .

Solvent Extraction of Heavy Metals Under Acidic Conditions

The elevated log P (0.77) of 6‑mercaptopyridine‑3,4‑dicarboxylic acid, compared with pyridine‑3,4‑dicarboxylic acid (−0.5), ensures better partitioning into organic phases during liquid‑liquid extraction of Cd²⁺ and Pb²⁺ from acidic leachates. The thiol group further enhances selectivity for soft metal ions over hard alkali/alkaline‑earth ions, a feature not available in simple dicarboxylate extractants .

Quote Request

Request a Quote for 6-Mercaptopyridine-3,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.